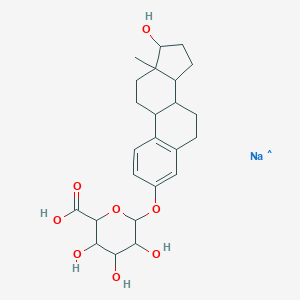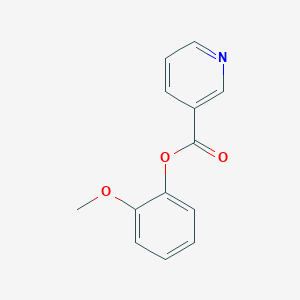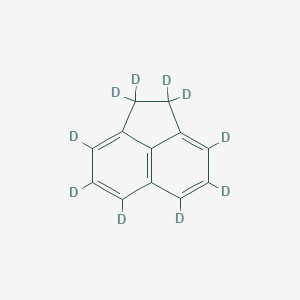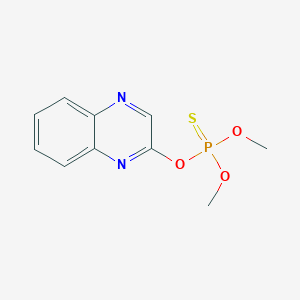
Quinalphos-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinalphos-methyl is a widely used organophosphate insecticide that has been used for decades to control pests in agriculture. It is a cholinesterase inhibitor that affects the central nervous system of insects and leads to their death. The chemical structure of quinalphos-methyl is (C12H15O2PS2) and it is also known as O,O-dimethyl O-quinoxalin-2-yl phosphorothioate.
Wirkmechanismus
Quinalphos-methyl inhibits the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The chemical binds to the active site of the enzyme and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, which causes overstimulation of the nerve cells and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Quinalphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, causing a decrease in energy production and a reduction in the ability of insects to detoxify harmful chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
Quinalphos-methyl has several advantages for laboratory experiments. It is a potent insecticide that can be used to study the effects of cholinesterase inhibition on insects. It is also relatively inexpensive and easy to obtain. However, the chemical is highly toxic and must be handled with care. It is also not suitable for experiments involving non-target organisms or the environment.
Zukünftige Richtungen
There are several future directions for research on quinalphos-methyl. One area of interest is the development of new insecticides that are less toxic and have a lower environmental impact. Another area of research is the study of the effects of quinalphos-methyl on non-target organisms and the environment. Finally, there is a need for further research on the mechanism of action of quinalphos-methyl and the development of new insecticides that target specific enzymes in the nervous system.
Synthesemethoden
Quinalphos-methyl can be synthesized by reacting quinoxaline-2-thiol with dimethyl phosphorochloridothioate in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
Quinalphos-methyl has been extensively researched for its insecticidal properties and its mechanism of action. It has been used in laboratory experiments to study the effects of cholinesterase inhibition on insects and to develop new insecticides. The chemical has also been tested for its toxicity to non-target organisms and its environmental impact.
Eigenschaften
CAS-Nummer |
13593-08-3 |
|---|---|
Produktname |
Quinalphos-methyl |
Molekularformel |
C10H11N2O3PS |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
dimethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI-Schlüssel |
RNGDKAQQWUYBAS-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Kanonische SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Andere CAS-Nummern |
13593-08-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




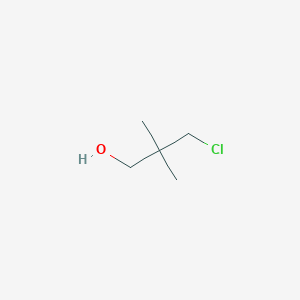
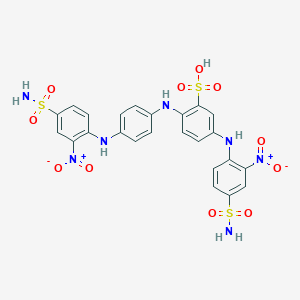
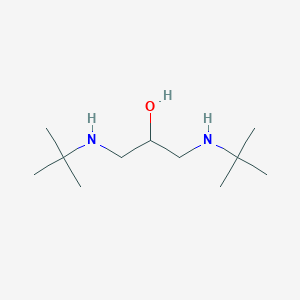
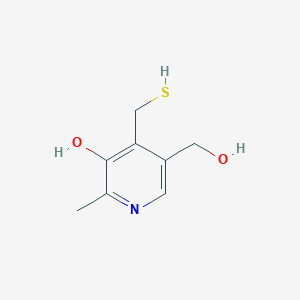
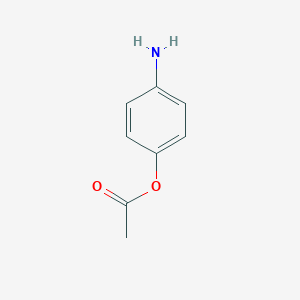
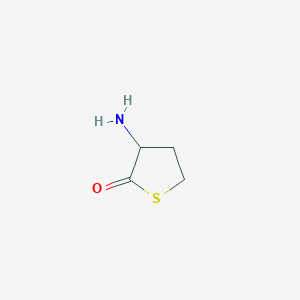

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
